![molecular formula C13H18N2O2S B5754734 N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as FC-72, is a chemical compound that has been widely used in scientific research. It is a member of the thioamide family, which has been found to have various biological activities. FC-72 has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is not fully understood. It has been suggested that N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide may inhibit the activity of enzymes involved in DNA replication and repair, which could lead to the inhibition of tumor growth. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to inhibit the production of cytokines, which are involved in inflammation. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to decrease the levels of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments. It has been found to have low toxicity and is relatively easy to synthesize. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is also stable under normal laboratory conditions. However, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have limited stability in some solvents.
Direcciones Futuras
There are several future directions for research on N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide. One direction is to study its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to study its potential as an anti-viral drug. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have activity against herpes simplex virus type 1 and type 2, and further studies are needed to determine its potential as a treatment for these infections. Additionally, further studies are needed to determine the mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide and its potential as a treatment for other diseases, such as inflammation and pain.
Conclusion
In conclusion, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been found to have antitumor, antiviral, anti-inflammatory, and analgesic effects. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide, including its potential as an anti-cancer and anti-viral drug, and its mechanism of action.
Métodos De Síntesis
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide can be synthesized using different methods, such as the reaction of 2-furylcarbinol with thiophosgene, followed by the reaction of the resulting intermediate with cyclohexanecarboxylic acid. Another method involves the reaction of 2-furylcarbinol with thionyl chloride, followed by the reaction of the resulting intermediate with cyclohexanecarboxylic acid. The yield of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide using these methods varies from 60% to 80%.
Aplicaciones Científicas De Investigación
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been used in various scientific research applications. It has been found to have antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and leukemia. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been studied for its anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOQFKGXNNDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-ylmethyl)carbamothioyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

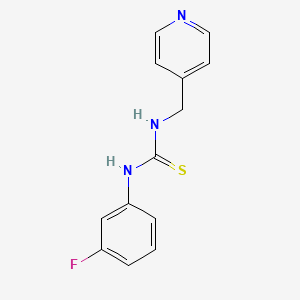
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
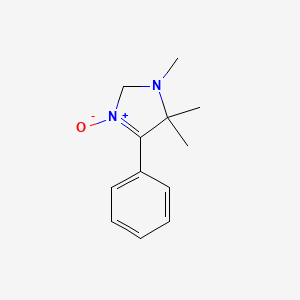
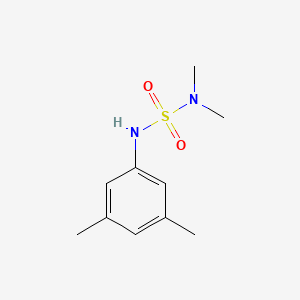
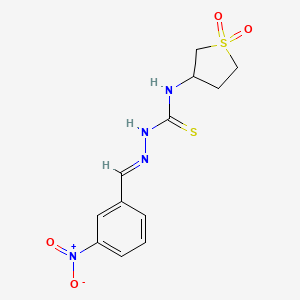
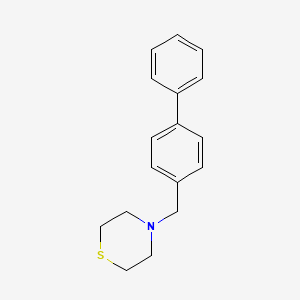
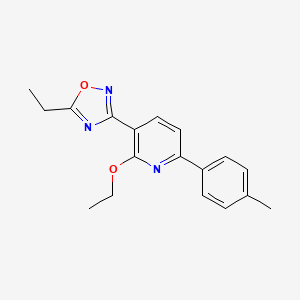
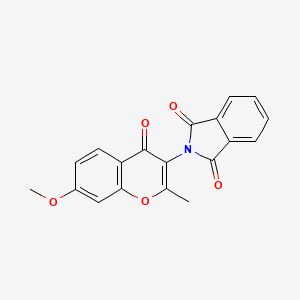
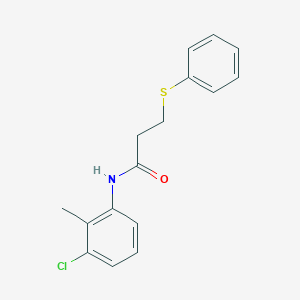
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
